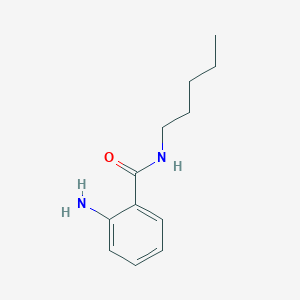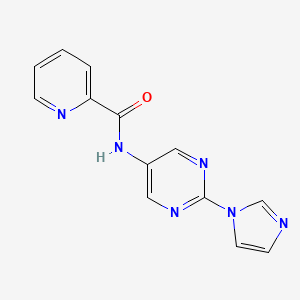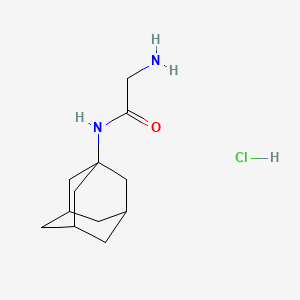![molecular formula C20H21N3O2 B2357469 4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile CAS No. 2380041-08-5](/img/structure/B2357469.png)
4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methylpyridine Moiety: The methylpyridine group is introduced via an alkylation reaction, where a suitable methylpyridine derivative reacts with the piperidine ring.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable benzonitrile precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyridine moiety.
Reduction: Reduction reactions can occur at the benzonitrile group, converting it to a benzylamine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methylpyridine moiety.
Reduction: Benzylamine derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Wirkmechanismus
The mechanism of action of 4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenylacetamide
- 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
Uniqueness
Compared to similar compounds, 4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile stands out due to its unique combination of functional groups
Eigenschaften
IUPAC Name |
4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-4-2-6-19(22-15)25-14-17-5-3-11-23(13-17)20(24)18-9-7-16(12-21)8-10-18/h2,4,6-10,17H,3,5,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAPZRWQDVVPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)

![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
